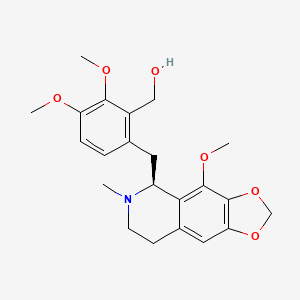
2-Phenyl-1-(p-tolyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(p-tolyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzimidazole core with a phenyl group at the 2-position and a p-tolyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(p-tolyl)benzimidazole typically involves the condensation of o-phenylenediamine with aromatic aldehydes. One common method is the reaction of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. For example, the reaction can be carried out using sodium metabisulfite as an oxidizing agent in a mixture of solvents under mild conditions . Another approach involves the use of heterogeneous catalysts, such as MgO supported on dendritic fibrous nano silica (MgO@DFNS), to achieve high yields and selectivity under ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction parameters. The use of recyclable catalysts and eco-friendly methods is preferred to ensure sustainability and cost-effectiveness. For instance, the MgO@DFNS catalyst has shown promise for industrial applications due to its stability and reusability .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(p-tolyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
2-Phenyl-1-(p-tolyl)benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(p-tolyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The substitution pattern around the benzimidazole nucleus plays a significant role in determining its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the p-tolyl group, which may affect its biological activity and chemical properties.
1-Phenyl-2-(p-tolyl)benzimidazole: Similar structure but with different substitution positions, leading to variations in activity.
2-(4-Fluorophenyl)-1-phenylbenzimidazole: Contains a fluorine atom, which can enhance its biological activity.
Uniqueness
2-Phenyl-1-(p-tolyl)benzimidazole is unique due to the presence of both phenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
CAS No. |
3510-25-6 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-phenylbenzimidazole |
InChI |
InChI=1S/C20H16N2/c1-15-11-13-17(14-12-15)22-19-10-6-5-9-18(19)21-20(22)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
CKZDSNURQWETLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


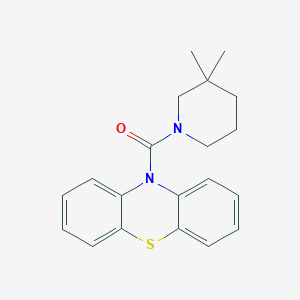
![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)
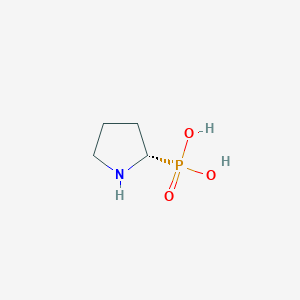

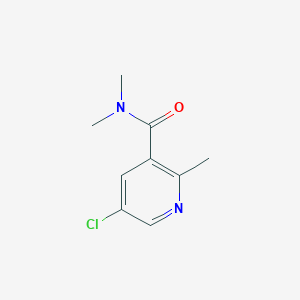
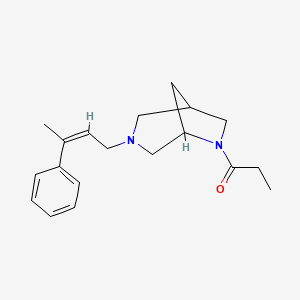
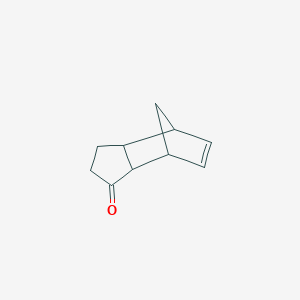

![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
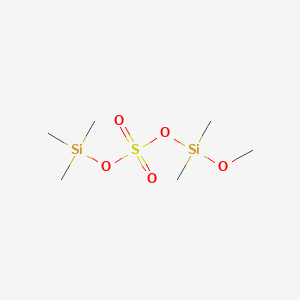
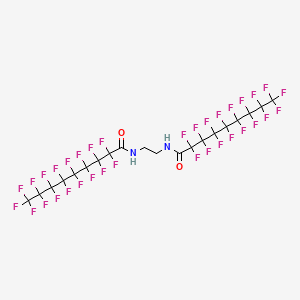
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
